Sorbinil

Description

Properties

IUPAC Name |

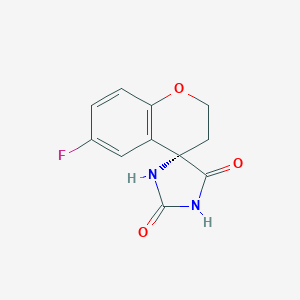

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANPKRCLVQAOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023587 | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68367-52-2 | |

| Record name | Sorbinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbinil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sorbinil in the Polyol Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic derangements, with the polyol pathway emerging as a significant contributor to the pathogenesis of diabetic complications. This technical guide provides a comprehensive examination of the polyol pathway and the mechanism of action of Sorbinil, a potent aldose reductase inhibitor. Through a detailed analysis of its biochemical interactions, supported by quantitative data from preclinical studies, this document serves as a critical resource for researchers engaged in the development of therapeutic strategies targeting diabetic complications. The guide includes detailed experimental protocols for the evaluation of aldose reductase inhibitors and the quantification of key metabolites, alongside visual representations of the involved pathways and workflows to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Polyol Pathway in Diabetic Pathophysiology

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated. The excess glucose is then shunted into an alternative metabolic route: the polyol pathway.[1] This two-step enzymatic process is particularly active in insulin-independent tissues such as the lens, retina, peripheral nerves, and renal glomeruli, which are major sites of diabetic complications.[1]

The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.[1] Subsequently, sorbitol is oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[1] The overactivation of this pathway under hyperglycemic conditions leads to several downstream pathological consequences:

-

Osmotic Stress: Sorbitol, being a polyol, is relatively impermeable to cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cellular swelling, and eventual osmotic damage.[1]

-

Oxidative Stress: The increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a primary cellular antioxidant. The resulting decrease in GSH levels impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and cellular injury.[1]

-

Metabolic Imbalance: The accumulation of fructose and the altered NAD+/NADH ratio can lead to the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which contribute to diabetic complications.

This compound: A Potent Aldose Reductase Inhibitor

This compound is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[2] By binding to the active site of the enzyme, this compound competitively inhibits the reduction of glucose to sorbitol, thereby mitigating the flux of glucose through the polyol pathway.[3] This action is crucial in preventing the downstream pathological sequelae associated with sorbitol accumulation and NADPH depletion.

Mechanism of Action

This compound's inhibitory effect is achieved through its high affinity for the active site of aldose reductase. It effectively blocks the binding of glucose, thus preventing its conversion to sorbitol. This direct inhibition of the rate-limiting step of the polyol pathway leads to a significant reduction in intracellular sorbitol accumulation in tissues susceptible to diabetic complications.[4][5] Consequently, the detrimental effects of osmotic stress are alleviated. Furthermore, by reducing the consumption of NADPH, this compound helps to preserve the cellular antioxidant capacity, thereby protecting against oxidative damage.[6]

Quantitative Efficacy of this compound

The inhibitory potency and in vivo efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase

| Tissue/Enzyme Source | Substrate | IC50 Value (µM) | Reference |

| Cultured Rat Lens | Glucose (35 mmol/L) | 3.1 | [7] |

| Human Retina | 4-Nitrobenzaldehyde | 3.4 | [8] |

| Human Retina | Glucose | 0.40 | [8] |

Table 2: Effect of this compound on Polyol Pathway Metabolites in Diabetic Rat Models

| Tissue | Duration of Diabetes | This compound Dose | % Reduction in Sorbitol | % Reduction in Fructose | Reference |

| Lens | 1 week | 40 mg/kg | 95% | 73% | [6] |

| Sciatic Nerve | 10 weeks | 20 mg/kg/day | 79% | Significant reduction | [5] |

| Sciatic Nerve | 8 weeks (treatment initiated after 8 weeks of diabetes) | 25 mg/kg/day | Normalized | Partially reversed | [4] |

| Kidney Glomeruli | 6 weeks | Not specified | Prevented increase | - | [9][10] |

| Kidney Glomeruli | 9 weeks | Not specified | Prevented increase | - | [9][10] |

Table 3: Effect of this compound on myo-Inositol Levels in Diabetic Rat Models

| Tissue | Duration of Diabetes | This compound Dose | Effect on myo-Inositol | Reference |

| Sciatic Nerve | 10 weeks | 20 mg/kg/day | Prevented reduction | [5] |

| Kidney Glomeruli | 9 weeks | Not specified | Prevented reduction | [9][10] |

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of compounds against aldose reductase.

Materials:

-

Partially purified aldose reductase from rat lens or other tissues

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.2)

-

NADPH solution (0.15 mM in buffer)

-

DL-glyceraldehyde solution (10 mM in buffer) or other suitable substrate

-

This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH solution, and the desired concentration of the test inhibitor. A vehicle control (e.g., DMSO) should be run in parallel.

-

Add the aldose reductase enzyme solution to the reaction mixture and incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the DL-glyceraldehyde solution.

-

Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the aldose reductase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolation of Rat Kidney Glomeruli

This protocol outlines a sieving method for the isolation of glomeruli from rat kidneys.[11][12][13][14]

Materials:

-

Rat kidneys

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Stainless steel sieves of varying mesh sizes (e.g., 250 µm, 150 µm, 75 µm)

-

Sterile petri dishes, beakers, and centrifuge tubes

Procedure:

-

Perfuse the kidneys with ice-cold HBSS to remove blood.

-

Excise the renal cortex and mince it into a fine paste in a petri dish containing ice-cold HBSS.

-

Gently press the minced cortex through a 250 µm sieve using a spatula.

-

Collect the filtrate and pass it sequentially through 150 µm and 75 µm sieves.

-

The glomeruli will be retained on the 75 µm sieve.

-

Wash the glomeruli from the sieve with ice-cold HBSS and collect them by centrifugation.

-

The isolated glomeruli can be used for subsequent biochemical analyses, such as the measurement of sorbitol and myo-inositol.

Measurement of Sorbitol in Tissues

This protocol describes a general procedure for the quantification of sorbitol in tissue samples.

Materials:

-

Isolated tissue (e.g., lens, sciatic nerve, glomeruli)

-

Perchloric acid (6%)

-

Potassium carbonate (3 M)

-

Sorbitol dehydrogenase

-

NAD+

-

Fluorometer or spectrophotometer

Procedure:

-

Homogenize the tissue sample in ice-cold 6% perchloric acid.

-

Centrifuge the homogenate to pellet the protein.

-

Neutralize the supernatant with 3 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

The supernatant containing sorbitol is used for the assay.

-

In a reaction mixture, combine the sample supernatant with sorbitol dehydrogenase and NAD+.

-

The conversion of sorbitol to fructose is coupled to the reduction of NAD+ to NADH.

-

The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured fluorometrically or spectrophotometrically at 340 nm.

-

A standard curve with known concentrations of sorbitol should be generated to quantify the sorbitol content in the samples.

Measurement of myo-Inositol in Tissues

This protocol provides a general method for quantifying myo-inositol in tissue extracts.

Materials:

-

Tissue homogenates prepared as described for sorbitol measurement.

-

myo-Inositol dehydrogenase

-

NAD+

-

Spectrophotometer

Procedure:

-

The assay is based on the oxidation of myo-inositol by myo-inositol dehydrogenase, with the concomitant reduction of NAD+ to NADH.

-

The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the myo-inositol concentration.

-

A standard curve using known concentrations of myo-inositol is used for quantification.

Visualizing the Core Mechanisms

To further elucidate the intricate relationships within the polyol pathway and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

References

- 1. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of diabetic cataract by this compound, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does this compound bind to the substrate binding site of aldose reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased nerve polyol levels in experimental diabetes and their reversal by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of an aldose reductase inhibitor (this compound) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the aldose reductase inhibitor this compound on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of aldose reductase from human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Isolation of Rat Glomeruli and Propagation of Mesangial Cells to Study the Kidney in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Efficient Sieving Method to Isolate Intact Glomeruli from Adult Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Isolation and culture of renal glomeruli from rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

Sorbinil: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinil is a potent aldose reductase inhibitor that has been investigated for its potential in managing diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions, leading to the accumulation of sorbitol in various tissues. This accumulation is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, this compound aims to mitigate these complications. This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound, tailored for professionals in the field of drug development and research.

Chemical Properties of this compound

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | (4S)-6-Fluoro-2,3-dihydrospiro[[1]benzopyran-4,4'-imidazolidine]-2,5-dione | [2] |

| Synonyms | (S)-6-Fluorospiro(chroman-4,4'-imidazolidine)-2',5'-dione, CP-45634 | |

| Chemical Formula | C₁₁H₉FN₂O₃ | [2] |

| Molecular Weight | 236.20 g/mol | [2] |

| Melting Point | 240.5-243.0 °C | [1] |

| Solubility | Soluble in DMSO | [2] |

| pKa (Strongest Acidic) | 8.67 | [1] |

Synthesis of this compound

The synthesis of this compound, specifically the (S)-enantiomer which is the more active form, involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of (S)(+)-6-Fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (this compound)[1]

Step 1: Cyclization of (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid

-

A mixture of 9.6 g of the (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid and 68 ml of glacial acetic acid is heated at 95°C for 1 hour.

-

The reaction mixture is then evaporated in vacuo at 60°C. This affords 20 g of an oily residue.

Step 2: Precipitation and Purification

-

The oily residue is diluted with 50 ml of water at 60°C, followed by the addition of 50 ml of water at 10°C.

-

The resulting slurry is adjusted to a pH of 4.5 with 4N sodium hydroxide.

-

The solid is recovered by filtration to yield 4.7 g of crude title product.

Step 3: Recrystallization

-

The crude product (4.0 g) is dissolved in 60 ml of boiling absolute ethanol (B145695).

-

The ethanol solution is filtered and then cooled to 24°C.

-

The solid is recovered by filtration to give 2.0 g of (S)(+)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.

Final Product Characteristics:

Mechanism of Action: Inhibition of the Polyol Pathway

This compound's therapeutic potential lies in its ability to inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.

The diagram below illustrates the polyol pathway and the inhibitory action of this compound.

Caption: The Polyol Pathway and the inhibitory action of this compound.

In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The accumulation of sorbitol leads to osmotic stress, while the altered redox balance (decreased NADPH and increased NADH/NAD+ ratio) contributes to oxidative stress, ultimately causing cellular damage in tissues susceptible to diabetic complications. This compound, by inhibiting aldose reductase, blocks the conversion of glucose to sorbitol, thereby preventing the downstream pathological effects.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and a viable synthetic route for this compound. The elucidation of its mechanism of action as a potent aldose reductase inhibitor highlights its therapeutic potential in the management of diabetic complications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics for diabetes and its associated pathologies.

References

The Discovery of Sorbinil: A Technical Guide to a Pioneering Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinil, chemically known as (4S)-6-fluoro-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2,5-dione, emerged as a significant compound in the study of diabetic complications.[1] Its discovery and subsequent investigation as a potent aldose reductase inhibitor marked a pivotal era in the quest for therapeutic interventions against the long-term debilitating effects of diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions. This pathway converts excess glucose into sorbitol, and its overactivation is strongly implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2] This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. This pathway consists of two primary enzymatic steps:

-

Aldose Reductase: Catalyzes the NADPH-dependent reduction of glucose to sorbitol.

-

Sorbitol Dehydrogenase: Subsequently oxidizes sorbitol to fructose (B13574), utilizing NAD+ as a cofactor.

The accumulation of sorbitol within insulin-independent tissues, such as nerves, the retina, and the kidneys, creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage. Furthermore, the increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione (B108866) reductase, thereby diminishing the cell's antioxidant capacity and exacerbating oxidative stress. The discovery of this compound was driven by the hypothesis that inhibiting aldose reductase could mitigate these pathological processes.

Mechanism of Action of this compound

This compound functions as a potent and specific inhibitor of aldose reductase. Kinetic studies have revealed that this compound exhibits competitive inhibition with respect to aldehyde substrates like benzyl (B1604629) alcohol, suggesting that it binds to the active site of the enzyme.[3] However, with the nucleotide coenzyme or other aldehyde substrates, it can display non-competitive inhibition patterns.[3] More detailed kinetic and crystallographic studies have demonstrated that this compound, like other negatively charged aldose reductase inhibitors, primarily binds to the enzyme-NADP+ complex, forming a stable ternary dead-end complex. This "this compound trap" effectively prevents the enzyme from proceeding with its catalytic cycle.[4] The inhibitory activity of this compound is highly stereospecific, with the (S)-isomer being significantly more potent than the (R)-isomer.[5]

Quantitative Data

The inhibitory potency of this compound against aldose reductase has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase

| Enzyme Source | Substrate | IC50 (µM) |

| Bovine Lens | Glucose | 0.4 - 1.4 |

| Bovine Lens | 4-Nitrobenzaldehyde | ~100 |

| Not Specified | DL-Glyceraldehyde | 0.26 - 0.28 |

| Human ALR2 | Not Specified | ~0.96 |

| Human ALR1 | Not Specified | ~10 |

Table 2: In Vivo Effects of this compound in Diabetic Rat Models

| Animal Model | Tissue | Parameter Measured | Treatment Dose | Result |

| Alloxan-Diabetic Rats | Lens | Sorbitol | 40 mg/kg | Decreased from 12.2 ± 0.52 to 0.60 ± 0.06 µmol/g |

| Alloxan-Diabetic Rats | Lens | Fructose | 40 mg/kg | Decreased from 3.20 ± 0.10 to 0.85 ± 0.08 µmol/g |

| Streptozotocin-Diabetic Rats | Sciatic Nerve | Sorbitol Accumulation | 0.25 mg/kg | Reduced sorbitol accumulation |

| Spontaneously Diabetic (BB) Rats | Urine | Protein Excretion | 20 mg/kg/day | Normalized after 4 months (from 17.76 ± 2.59 to 6.56 ± 3.34 mg/24h) |

Table 3: Summary of this compound Clinical Trial Data in Diabetic Neuropathy

| Study | Number of Patients | Daily Dose | Duration | Key Findings |

| Young et al., 1983[6] | 15 | Not specified | Not specified | Significant improvement in pain, tendon reflex scores, and sural sensory potential amplitude. |

| Christensen et al., 1985[7] | 12 | 200 mg | 4 weeks | No significant effect on nerve conduction velocity. |

| Jaspan et al., 1986[8] | 39 | 250 mg | 9 weeks | Statistically significant but small improvements in peroneal motor NCV (+0.70 m/s, p<0.008), median motor NCV (+0.66 m/s, p<0.005), and median sensory NCV (+1.16 m/s, p<0.035). |

| Guy et al., 1985[9] | 31 | 100 mg | 4 weeks | Significant decrease in red cell sorbitol levels, but no significant changes in neuropathy parameters. |

Table 4: this compound Retinopathy Trial (SRT) Key Outcomes

| Outcome | This compound Group (n=497) | Placebo Group (n=497) | p-value |

| Worsening of retinopathy by ≥2 levels | 28% | 32% | 0.344 |

| Slower rate of microaneurysm increase at 21 months | Statistically significant | - | 0.046 |

| Slower rate of microaneurysm increase at 30 months | Statistically significant | - | 0.039 |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the resolution of the racemic mixture to isolate the active (S)-enantiomer.[5][10]

Step 1: Synthesis of 6-fluoro-4-chromanone

-

This intermediate is synthesized from 4-fluorophenol (B42351) through a series of reactions typically involving cyanoethylation, hydrolysis, and cyclization.

Step 2: Formation of the Spirohydantoin Ring

-

6-fluoro-4-chromanone is reacted with potassium cyanide and ammonium (B1175870) carbonate in a Bucherer-Bergs reaction to form the racemic spirohydantoin precursor.

Step 3: Resolution of Enantiomers

-

The racemic mixture is resolved using a chiral resolving agent, such as brucine (B1667951). The brucine salt of the (S)-enantiomer is selectively crystallized.

Step 4: Liberation of the Free (S)-enantiomer (this compound)

-

The purified brucine salt is treated with acid to liberate the optically pure (S)-enantiomer, which is then isolated and purified.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of this compound on the activity of purified aldose reductase.

Materials:

-

Purified aldose reductase (e.g., from bovine lens)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.2)

-

NADPH solution (e.g., 0.15 mM)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde)

-

This compound solutions at various concentrations

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the aldose reductase enzyme solution in a quartz cuvette.

-

Add a specific concentration of this compound solution to the reaction mixture. A control reaction is prepared without the inhibitor.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats and the subsequent evaluation of this compound's efficacy.

Step 1: Induction of Diabetes

-

Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

-

Streptozotocin (STZ) is dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use.

-

A single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg body weight) is administered to the rats.[7]

-

Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.

Step 2: Treatment with this compound

-

Diabetic rats are randomly assigned to a control group (vehicle) and a treatment group (this compound).

-

This compound is typically administered orally via gavage at a specific dose (e.g., 20-40 mg/kg/day) for a defined period (e.g., several weeks to months).

Step 3: Endpoint Analysis

-

At the end of the treatment period, rats are euthanized, and tissues of interest (e.g., sciatic nerve, lens) are collected.

-

Tissues are processed for the measurement of sorbitol and fructose levels, typically using High-Performance Liquid Chromatography (HPLC).[5]

-

Other relevant parameters, such as nerve conduction velocity, can also be measured.

Visualizations

The Polyol Pathway and this compound's Point of Intervention

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Logical Progression of this compound Discovery and Evaluation

Caption: Logical flow from hypothesis to clinical evaluation of this compound.

Conclusion

The discovery of this compound was a landmark in the field of diabetic complications research. It validated the polyol pathway as a viable therapeutic target and spurred the development of a new class of drugs, the aldose reductase inhibitors. While this compound itself showed mixed results in clinical trials, with some studies demonstrating modest efficacy and others showing no significant benefit, the knowledge gained from its extensive preclinical and clinical evaluation has been invaluable.[6][7][8][9][11] The development of this compound laid the groundwork for future research into more potent and selective aldose reductase inhibitors and has significantly advanced our understanding of the molecular mechanisms underlying diabetic complications. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the foundational science of aldose reductase inhibition and the pioneering role of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Does this compound bind to the substrate binding site of aldose reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, absolute configuration, and conformation of the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A controlled trial of this compound, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and neurophysiological studies with the aldose reductase inhibitor, this compound, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical trials of this compound on nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound treatment on red cell sorbitol levels and clinical and electrophysiological parameters of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A randomized trial of this compound, an aldose reductase inhibitor, in diabetic retinopathy. This compound Retinopathy Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound therapy in diabetic patients with painful peripheral neuropathy and autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorbinil: A Deep Dive into its Role in Mitigating Oxidative Stress in Diabetes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which precipitates a cascade of metabolic derangements leading to severe long-term complications. A key player in the pathogenesis of these complications is the polyol pathway, initiated by the enzyme aldose reductase. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and a subsequent increase in oxidative stress, a central driver of cellular damage. Sorbinil, a potent aldose reductase inhibitor, has been extensively investigated for its potential to thwart these detrimental processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on oxidative stress in diabetes, and detailed experimental protocols for its evaluation.

Introduction: The Polyol Pathway and Oxidative Stress in Diabetes

Diabetes mellitus, a metabolic disorder stemming from insulin (B600854) deficiency or resistance, is a major cause of morbidity and mortality worldwide, primarily due to its vascular complications.[1] The enzyme aldose reductase (AR; ALR2; EC 1.1.1.21) is a critical component of the polyol pathway, which under normal glucose conditions, plays a minor role in glucose metabolism.[1][2] However, in the hyperglycemic state characteristic of diabetes, the activity of this pathway is significantly upregulated.[2]

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3] Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), a reaction that consumes NAD+ and produces NADH.[4][5] The hyperactivity of the polyol pathway contributes to diabetic complications through several mechanisms:

-

Osmotic Stress: The accumulation of intracellular sorbitol, particularly in tissues with low SDH activity like the retina, can lead to osmotic stress, cellular swelling, and subsequent damage.[2][4][5]

-

Increased Oxidative Stress: The increased activity of aldose reductase depletes the cellular pool of NADPH.[3][4] NADPH is a crucial cofactor for glutathione (B108866) reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[3] A decrease in the NADPH/NADP+ ratio impairs the cell's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS).[4]

-

NADH/NAD+ Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio, which can further contribute to oxidative stress by promoting ROS production via NADH oxidase.[3][5]

-

Formation of Advanced Glycation End Products (AGEs): The fructose generated in the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of AGEs, which contribute to vascular damage and inflammation.[6]

This cascade of events, initiated by aldose reductase, underscores the therapeutic potential of inhibiting this enzyme to prevent or delay the onset of diabetic complications such as neuropathy, retinopathy, nephropathy, and cardiovascular diseases.[1][6][7]

This compound: An Aldose Reductase Inhibitor

This compound is an aldose reductase inhibitor (ARI) that has been investigated for its therapeutic potential in managing diabetic complications.[8][9] By competitively inhibiting aldose reductase, this compound aims to block the first and rate-limiting step of the polyol pathway, thereby preventing the downstream pathological consequences of its hyperactivity.[8] Both in vitro and in vivo studies have demonstrated the efficacy of this compound in reducing aldose reductase activity and inhibiting the polyol pathway.[8][9]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from preclinical and clinical studies evaluating the effects of this compound.

Table 1: Effect of this compound on Polyol Pathway Metabolites

| Parameter | Model/Study Population | Treatment | Outcome | Reference |

| Sorbitol Levels | Diabetic Rats (Lens and Sciatic Nerve) | This compound (0.25 mg/kg) | Decreased sorbitol accumulation | [9] |

| Sorbitol Levels | Diabetic Rats (Sciatic Nerve and Retina) | Fidarestat (an ARI) | Complete prevention of sorbitol accumulation | [6] |

| Sorbitol Levels | Insulin-dependent Diabetic Subjects (Red Blood Cells) | This compound (250 mg o.d.) | Reduction of elevated RBC sorbitol to near-normal ranges | [10] |

| Sorbitol Levels | Diabetic Rats | This compound (5 mg/kg) | 80-90% reduction in tissue sorbitol levels | [10] |

Table 2: Effect of this compound on Diabetic Complications and Oxidative Stress Markers

| Parameter | Model/Study Population | Treatment | Outcome | Reference |

| Nerve Conduction Velocity | Diabetic Patients | This compound | Statistically significant improvement | [11] |

| Nerve Na+/K+-ATPase Activity | Diabetic Rats (Sciatic Nerve) | This compound | Prevention of the fall in enzyme activity | [11] |

| Vascular Permeability (125I-BSA) | Diabetic Rats | This compound (~25 mg/kg/day) | 80% reduction in diabetes-induced increases in albumin permeation | [12] |

| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux | Diabetic Rat Lens | This compound | Decreased the elevated flux of glucose through the PPP | [13] |

| Glycolytic Pathway Flux | Diabetic Rat Lens | This compound | Restored the decreased flux of glucose through the glycolytic pathway towards normal | [13] |

| Superoxide (B77818) Formation | Diabetic Rats (Aorta and Epineurial Vessels) | Fidarestat (an ARI) | Counteracted increased superoxide formation | [6] |

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Contribution to Oxidative Stress

The following diagram illustrates the central role of the polyol pathway in hyperglycemia-induced oxidative stress and the point of intervention for this compound.

References

- 1. Aldose reductase, oxidative stress, and diabetic mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound prevents diabetes-induced increases in vascular permeability but does not alter collagen cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of aldose reductase inhibitor (this compound) on integration of polyol pathway, pentose phosphate pathway, and glycolytic route in diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldose Reductase Inhibitor Sorbinil: A Technical Analysis of its Efficacy in Normalizing Nerve Myo-inositol Levels in Diabetic Neuropathy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological impact of Sorbinil, an aldose reductase inhibitor, on myo-inositol concentrations within nerve tissue, a critical factor in the pathogenesis of diabetic neuropathy. Through a comprehensive review of preclinical data, this document outlines the biochemical mechanisms, presents quantitative outcomes, details experimental methodologies, and visualizes the underlying pathways to offer a clear understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biochemical markers in the nerve tissue of animal models of diabetes. The data is compiled from studies investigating the impact of this compound on the polyol pathway and associated metabolic disturbances.

Table 1: Effect of this compound on Sciatic Nerve Sorbitol and Myo-inositol Concentrations in Streptozotocin-Diabetic Rats

| Group | Nerve Sorbitol (μmol/g) | Nerve Myo-inositol (μmol/g) |

| Control | Undetectable | 3.63 |

| Diabetic | 2.38 | 2.40 |

| Diabetic + this compound (20 mg/kg/day) | 0.51 | 3.56 |

Data extracted from Gillon et al. (1983)[1]

Table 2: Impact of this compound on Superior Cervical Sympathetic Ganglia (SCG) Sorbitol and Myo-inositol in 8-Month Streptozotocin-Diabetic Rats

| Group | SCG Sorbitol (nmol/mg protein) | SCG Myo-inositol (nmol/mg protein) |

| Control | ~5 | ~45 |

| Diabetic | ~20 | ~38 |

| Diabetic + this compound | ~5 | ~42 |

Approximate values derived from Schmidt et al. (1986)[2]

Experimental Protocols

The methodologies outlined below are synthesized from established preclinical studies and represent standard procedures for investigating the effects of compounds like this compound on nerve tissue biochemistry in diabetic animal models.

Induction of Experimental Diabetes

A common method for inducing diabetes in rodent models is through the administration of streptozotocin (B1681764) (STZ).

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction Agent: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate (B86180) buffer (pH 4.5), is administered at a dose of 65 mg/kg body weight.[3][4]

-

Confirmation of Diabetes: Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels. Animals with blood glucose concentrations exceeding 200 mg/dL are considered diabetic and included in the study.[3][4]

-

Treatment Administration: this compound is administered orally, often mixed with the animals' food or via gavage, at a specified daily dosage (e.g., 20-25 mg/kg/day).[1][5]

Nerve Tissue Sample Preparation

Following the designated treatment period, nerve tissue is harvested for biochemical analysis.

-

Anesthesia and Euthanasia: Animals are anesthetized, and euthanasia is performed according to approved institutional animal care and use committee protocols.

-

Tissue Dissection: The sciatic nerve or sympathetic ganglia are carefully and rapidly dissected.[6][7]

-

Homogenization: The nerve tissue is weighed and homogenized in a suitable buffer (e.g., lysis buffer containing 20 mM HEPES/NaOH, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 8 mM EGTA, 15 mM MgCl2, 2 mM PMSF).[3]

-

Fractionation (Optional): For specific analyses, cytosolic and membrane fractions can be separated by centrifugation.[3]

Quantification of Myo-inositol and Sorbitol

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques for the accurate quantification of myo-inositol and sorbitol in biological tissues.[6][7][8][9][10]

-

Extraction: Polyols are extracted from the tissue homogenates.[6]

-

Derivatization: To increase volatility for GC-MS analysis, the extracted polyols are derivatized. A common method involves the creation of butylboronate derivatives.[7] For HPLC, derivatization with agents like phenylisocyanate or benzoyl chloride enhances detection.[6][9]

-

Chromatographic Separation:

-

GC-MS: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., DB-17 fused-silica capillary column) to separate the different polyols.[7] The separated compounds then enter the mass spectrometer for detection and quantification.

-

HPLC: The derivatized sample is separated on an HPLC column (e.g., reversed-phase column) with a specific mobile phase gradient. Detection is typically performed using UV absorbance at a wavelength appropriate for the derivatizing agent (e.g., 240 nm for phenylisocyanate derivatives).[6]

-

-

Quantification: The concentration of myo-inositol and sorbitol in the samples is determined by comparing their peak areas to those of known standards. An internal standard is often used to correct for variations in extraction and derivatization efficiency.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes discussed in this guide.

Caption: The Polyol Pathway in Diabetic Neuropathy and the Mechanism of this compound Action.

Caption: Workflow for Evaluating this compound's Effect on Nerve Myo-inositol.

Conclusion

The presented data robustly demonstrates that in preclinical models of diabetes, the accumulation of sorbitol in nerve tissue via the polyol pathway leads to a significant depletion of myo-inositol.[1][11][12] This depletion is strongly implicated in the downstream impairment of Na+/K+-ATPase activity and the subsequent development of diabetic neuropathy.[13] this compound, by effectively inhibiting the rate-limiting enzyme aldose reductase, prevents the accumulation of sorbitol.[1][2] This action, in turn, normalizes nerve myo-inositol levels, thereby mitigating the biochemical cascade that leads to nerve dysfunction.[1][11][13] The experimental protocols and pathways detailed herein provide a foundational framework for the continued investigation and development of aldose reductase inhibitors as a therapeutic strategy for diabetic neuropathy.

References

- 1. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Expression of myo-inositol cotransporters in the sciatic nerve and dorsal root ganglia in experimental diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.und.edu [med.und.edu]

- 10. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyol pathway activity and myo-inositol metabolism. A suggested relationship in the pathogenesis of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sorbitol, inositol and nerve conduction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Sorbinil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of Sorbinil, a potent inhibitor of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, leading to diabetic complications such as neuropathy, retinopathy, and nephropathy. Understanding the SAR of this compound is crucial for the rational design of next-generation aldose reductase inhibitors with improved efficacy and safety profiles.

Mechanism of Action and the Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase (AR), the first and rate-limiting enzyme in this pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased flux through this pathway depletes NADPH and increases the NADH/NAD+ ratio, contributing to oxidative stress and cellular damage.[1][2]

This compound exerts its therapeutic effect by inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological consequences of the activated polyol pathway.[3][4] Kinetic and crystallographic studies have shown that this compound and other negatively charged aldose reductase inhibitors primarily act by binding to the enzyme complexed with the oxidized cofactor NADP+ (E.NADP+), forming a stable, ternary dead-end complex that prevents the enzyme from turning over in its steady state.[5]

Core Structure and Key Pharmacophoric Features

This compound is a spirohydantoin derivative with the chemical name (4S)-6-fluoro-2,3-dihydrospiro[[6]benzopyran-4,4′-imidazolidine]-2,5-dione.[4] Its structure consists of a spiro-linked chroman ring and a hydantoin (B18101) ring. The key pharmacophoric features essential for its inhibitory activity are:

-

The Spirohydantoin Headgroup: The hydantoin ring is a crucial component for binding to the active site of aldose reductase. The imide nitrogen of the hydantoin can act as a hydrogen bond donor, interacting with key residues in the enzyme's active site.

-

The Chroman Ring System: The chroman portion of the molecule, particularly the aromatic ring, engages in hydrophobic interactions within a specificity pocket of the aldose reductase active site.

-

The Halogen Substituent: The fluorine atom at the 6-position of the chroman ring has been shown to be important for enhancing the inhibitory potency.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound and its analogs against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and related compounds from various studies. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

| Compound | Modification | Aldose Reductase Source | Substrate | IC50 (µM) | Reference |

| This compound ((S)-enantiomer) | - | Human Placenta | DL-Glyceraldehyde | 7.5 x 10⁻³ | [7] |

| (R)-enantiomer of this compound | Inversion of stereocenter | Not Specified | Not Specified | Less active than (S)-enantiomer | [3] |

| Spirohydantoin derivative 1 | 6-chloro-2-methyl substitution on chroman ring | Human Placenta | DL-Glyceraldehyde | 7.5 x 10⁻³ | [7] |

| Spiro-oxazolidinone derivative 2 | Replacement of hydantoin with oxazolidinone and other modifications | Not Specified | Not Specified | 2.25 | [8][9] |

| Spiro-oxazolidinone derivative 3 | Replacement of hydantoin with oxazolidinone and other modifications | Not Specified | Not Specified | 0.58 | [8][9] |

Key SAR Insights:

-

Stereochemistry is Critical: The inhibitory activity of this compound resides almost exclusively in the (4S)-enantiomer, highlighting the specific stereochemical requirements for optimal binding to the aldose reductase active site.[3]

-

Halogen Substitution Enhances Potency: Halogenation at the 6-position of the chroman ring, as seen in this compound (6-fluoro) and a potent analog (6'-chloro), is a key feature for high inhibitory activity.

-

The Spirocyclic Core is Tolerant to Modification: While the spirohydantoin is the classic scaffold, modifications to the heterocyclic ring, such as the spiro-oxazolidinone derivatives, can also yield potent inhibitors, suggesting some flexibility in this region for inhibitor design.[8][9]

Experimental Protocols

The determination of the IC50 values for aldose reductase inhibitors is typically performed using a spectrophotometric assay. The following is a detailed methodology representative of the key experiments cited.

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of aldose reductase activity.

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.

Materials:

-

Enzyme: Purified or partially purified aldose reductase (e.g., from human placenta or bovine lens).

-

Buffer: 0.067 M Phosphate (B84403) buffer, pH 6.2.

-

Cofactor: 2.5 x 10⁻⁴ M NADPH solution in buffer.

-

Substrate: 5 x 10⁻⁴ M DL-glyceraldehyde solution in buffer.

-

Inhibitor: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions.

-

Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of the NADPH solution, and 0.1 mL of the lens supernatant (enzyme source).

-

Inhibitor Addition: Add 0.1 mL of various concentrations of the inhibitor solution to the respective cuvettes. For the control (uninhibited reaction), add 0.1 mL of the solvent used for the inhibitor.

-

Pre-incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution to each cuvette.

-

Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 3-5 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each inhibitor concentration and the control.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, from the resulting dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The this compound trap: a predicted dead-end complex confirms the mechanism of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Aldose Reductase Inhibition Assay Using Sorbinil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[3] This accumulation, along with the concomitant depletion of NADPH, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Consequently, aldose reductase is a significant therapeutic target for the prevention and treatment of these complications.[4]

This compound is a well-characterized aldose reductase inhibitor (ARI) that has been extensively studied for its potential to mitigate diabetic complications by blocking the polyol pathway.[4][5] These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of this compound on aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate by aldose reductase.[6]

Data Presentation: Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The IC50 value for this compound can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| This compound | Bovine Lens | Glucose | 0.4 - 1.4 | [3] |

| This compound | Cultured Rat Lens | Glucose (in media) | 3.1 | [3] |

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH impairs the cell's antioxidant defense system, contributing to oxidative stress and cellular damage. This compound acts by inhibiting aldose reductase, thereby blocking this pathway and mitigating its detrimental effects.

References

Application Notes and Protocols: Sorbinil in Streptozotocin-Induced Diabetic Rats

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for utilizing Sorbinil, an aldose reductase inhibitor, in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. The primary focus is on the investigation of diabetic neuropathy. These guidelines cover the induction of diabetes, administration of this compound, and key endpoint analyses, including biochemical and electrophysiological measurements. The polyol pathway, the target of this compound, is detailed, and expected quantitative outcomes are summarized for reference.

The Polyol Pathway in Diabetic Complications

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme, converts glucose to sorbitol, consuming NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.[1][2] The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, particularly neuropathy.[2][3] this compound acts as a potent inhibitor of aldose reductase, blocking this pathway.[3][4]

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental design involves acclimatizing the animals, inducing diabetes, confirming the diabetic state, and then initiating treatment protocols followed by endpoint analysis.

Caption: General experimental workflow for this compound studies in STZ-rats.

Detailed Experimental Protocols

Protocol 1: Induction of Diabetes Mellitus with Streptozotocin (STZ)

This protocol describes the induction of Type 1 diabetes in rats using a single high-dose injection of STZ.[5][6]

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.9% Sodium Chloride (NaCl) solution

-

0.2 M Sodium Citrate (B86180) buffer (pH 4.5)

-

Glucometer and test strips

-

10% sucrose (B13894) water solution

-

Syringes and needles for injection

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight but provide free access to water to enhance the efficacy of STZ.[9]

-

STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.9% NaCl or citrate buffer (pH 4.5) to a final concentration suitable for dosing.[5] STZ is light-sensitive and unstable in solution, so it must be prepared fresh and protected from light.

-

STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 50-65 mg/kg body weight.[5][6][8][10] The i.v. route often provides a more consistent diabetic state.

-

Post-Injection Care: After STZ injection, replace the standard drinking water with a 10% sucrose solution for 48 hours.[5][9] This is critical to prevent fatal hypoglycemia that can occur 8-24 hours post-injection as a result of massive insulin (B600854) release from damaged pancreatic β-cells.[9]

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after the STZ injection from tail vein blood.[6][7] Rats with blood glucose levels consistently ≥ 15 mM (or ~270 mg/dL) are considered diabetic and can be included in the study.[7]

Protocol 2: this compound Administration

This protocol outlines the administration of this compound to diabetic rats.

Materials:

-

This compound

-

Vehicle for administration (e.g., dietary admixture, oral gavage solution)

-

Animal feeding needles (for gavage)

Procedure:

-

Group Allocation: Randomly assign the confirmed diabetic rats to a "Diabetic Control" group (receiving vehicle) and a "Diabetic + this compound" group. A non-diabetic control group should also be maintained.

-

Dosage: The effective dose of this compound can range from 20 mg/kg/day to 30 mg/kg/day.[4][11]

-

Administration: this compound is typically administered daily. It can be mixed into the rodent chow (dietary admixture) or given via oral gavage.[7][11] Dietary admixture ensures continuous exposure but may be affected by changes in food consumption common in diabetic animals. Oral gavage ensures precise dosing.[7]

-

Duration: The treatment duration varies depending on the study's objectives, typically ranging from 4 weeks to several months (e.g., 28 weeks) to assess both prevention and reversal of neuropathic changes.[12][13]

Protocol 3: Assessment of Diabetic Neuropathy

A. Motor Nerve Conduction Velocity (MNCV)

MNCV is a key functional measure of peripheral nerve health and is consistently reduced in diabetic rats.[4][13]

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Nerve stimulator with needle electrodes

-

Recording electrodes

-

Amplifier and oscilloscope/data acquisition system

-

Heating pad to maintain rat body temperature (~37°C)

Procedure:

-

Anesthetize the rat and place it on a heating pad to maintain body temperature.

-

Expose the sciatic nerve at two points: the sciatic notch (proximal stimulation site) and the tibial nerve at the ankle (distal stimulation site).

-

Place stimulating electrodes at the proximal site and recording electrodes in the interosseous muscles of the hind paw.

-

Deliver a supramaximal electrical stimulus and record the latency of the evoked compound muscle action potential (CMAP).

-

Move the stimulating electrodes to the distal site and repeat the stimulation, recording the new latency.

-

Measure the distance between the proximal and distal stimulation sites with calipers.

-

Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

B. Biochemical Analysis of Nerve Tissue

This protocol measures the levels of key metabolites in the polyol pathway.

Materials:

-

Sciatic nerves harvested from euthanized rats

-

Liquid nitrogen for snap-freezing

-

Homogenization buffer

-

Reagents for sorbitol, fructose, and myo-inositol assays (often using gas chromatography or enzymatic assays)

-

Spectrophotometer or Gas Chromatograph

Procedure:

-

At the end of the treatment period, euthanize the rats and quickly dissect the sciatic nerves.

-

Snap-freeze the nerve tissue in liquid nitrogen and store it at -80°C until analysis.

-

Homogenize the weighed tissue in an appropriate buffer.

-

Perform specific assays to quantify the concentrations of sorbitol, fructose, and myo-inositol.[4][14]

-

Express results as µmol/g of wet tissue weight.[4]

Summary of Quantitative Data

The following tables summarize typical quantitative data from studies using this compound in STZ-diabetic rats.

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV)

| Group | MNCV (m/s) - Before Treatment | MNCV (m/s) - After 4 Weeks Treatment | Reference |

| Control | 53.9 ± 2.9 | 53.0 ± 2.3 | [13] |

| Diabetic | Significantly Lower than Control | Unchanged (without treatment) | [13] |

| Diabetic + this compound | Significantly Lower than Control | Increased (P < 0.001 vs. pre-treatment) | [13] |

Table 2: Effect of this compound on Sciatic Nerve Metabolites

| Group (10-week study) | Nerve Sorbitol (µmol/g) | Nerve Fructose (µmol/g) | Nerve myo-Inositol (µmol/g) | Reference |

| Control | Not specified | Not specified | 3.63 | [4] |

| Diabetic | 2.38 | Increased | 2.40 | [4] |

| Diabetic + this compound (20 mg/kg/day) | 0.51 | Reduced | 3.56 | [4] |

Note: Values are illustrative based on published data and may vary between studies.

Expected Outcomes

-

Metabolic Changes: this compound treatment is expected to significantly reduce or normalize the elevated levels of sorbitol and fructose in the sciatic nerves of diabetic rats.[4][13] It should also prevent the depletion of nerve myo-inositol.[3][4][14]

-

Functional Improvement: Treatment with this compound is expected to prevent or partially reverse the deficit in motor nerve conduction velocity (MNCV) observed in untreated diabetic rats.[4][13][15]

-

Structural Protection: Long-term this compound administration may prevent structural abnormalities in peripheral nerves, such as neuroaxonal dystrophy and reductions in myelinated nerve fiber size.[12][14]

-

Oxidative Stress: By preventing the depletion of NADPH, this compound may also mitigate downstream effects like increased oxidative stress.[15][16][17]

References

- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 7. ndineuroscience.com [ndineuroscience.com]

- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. az.research.umich.edu [az.research.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound treatment in rats with chronic streptozotocin-diabetes; changes in lens and in substance P and catecholamines in the iris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of long-term aldose reductase inhibition on development of experimental diabetic neuropathy. Ultrastructural and morphometric studies of sural nerve in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. Effect of Treating Streptozotocin-Induced Diabetic Rats With this compound, Myo-Inositol or Aminoguanidine on Endoneurial Blood Flow, Motor Nerve Conduction Velocity and Vascular Function of Epineurial Arterioles of the Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Sorbinil in Galactose-Fed Rat Models of Cataract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-induced cataract in rats is a widely utilized and well-established experimental model for studying sugar cataracts, which are relevant to diabetic complications in humans. The underlying mechanism involves the polyol pathway, where the enzyme aldose reductase converts galactose to galactitol (dulcitol). The accumulation of galactitol in the lens fiber cells leads to osmotic stress, oxidative damage, and eventual lens opacification. Sorbinil is a potent aldose reductase inhibitor that has been extensively studied for its ability to prevent or reverse the progression of galactosemic cataracts by blocking this initial step in the pathogenic cascade.

These application notes provide detailed protocols for inducing galactosemic cataracts in rats, administering this compound, and assessing its efficacy through various analytical methods. The information is intended to guide researchers in designing and executing robust preclinical studies for the evaluation of aldose reductase inhibitors.

Signaling Pathway of Galactose-Induced Cataract and the Action of this compound

The primary signaling pathway implicated in galactosemic cataract formation is the polyol pathway. Under high galactose conditions, aldose reductase metabolizes galactose to galactitol. The accumulation of this sugar alcohol within the lens fibers creates a hypertonic environment, leading to an influx of water and subsequent swelling and vacuole formation. This osmotic stress also contributes to oxidative stress, depletion of myo-inositol, and reduced Na+/K+-ATPase activity, all of which are critical for maintaining lens transparency. This compound acts by directly inhibiting aldose reductase, thereby preventing the conversion of galactose to galactitol and mitigating the downstream pathological events.

Application Notes and Protocols for Cell-Based Assays to Evaluate Sorbinil Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbinil is an aldose reductase inhibitor that has been investigated for its potential to mitigate diabetic complications.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[3][4] This accumulation is particularly problematic in tissues that do not require insulin (B600854) for glucose uptake, such as the lens, retina, peripheral nerves, and kidneys.[3] The buildup of sorbitol creates osmotic stress, leading to cellular damage and contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[3][5] this compound acts by inhibiting aldose reductase, thereby reducing the conversion of glucose to sorbitol and alleviating the associated cellular stress.[1][6]

These application notes provide detailed protocols for cell-based assays to assess the efficacy of this compound in vitro. The described assays focus on quantifying the direct inhibition of sorbitol accumulation and evaluating the downstream effects on cellular stress and signaling pathways.

Key Experimental Assays

Three key cell-based assays are detailed below to provide a comprehensive evaluation of this compound's efficacy:

-

Intracellular Sorbitol Accumulation Assay: To directly measure the inhibitory effect of this compound on the polyol pathway.

-

Osmotic Stress Assay: To assess the cytoprotective effect of this compound against high glucose-induced cellular stress.

-

Protein Kinase C (PKC) Activation Assay: To investigate the downstream effects of this compound on signaling pathways implicated in diabetic complications.

Intracellular Sorbitol Accumulation Assay

Objective: To quantify the dose-dependent effect of this compound on intracellular sorbitol levels in cells cultured under high glucose conditions.

Data Presentation